BenchChemオンラインストアへようこそ!

N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Chemical Biology High-Throughput Screening Kinase Inhibition

N-Allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1211666-91-9) is a synthetic small molecule belonging to the pyrazole-3-carboxamide class, characterized by an N-allyl carboxamide, a 4-benzyloxy ether, and a 1-(4-fluorophenyl) substituent on a central pyrazole core. It has been documented as a chemical building block in patent literature for the synthesis of biologically active heteroaryl-pyrazole derivatives.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 1211666-91-9
Cat. No. B2530216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
CAS1211666-91-9
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESC=CCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,22,25)
InChIKeyCBFKOXCKCWXZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1211666-91-9): Compound Profile and Procurement-Relevant Features


N-Allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1211666-91-9) is a synthetic small molecule belonging to the pyrazole-3-carboxamide class, characterized by an N-allyl carboxamide, a 4-benzyloxy ether, and a 1-(4-fluorophenyl) substituent on a central pyrazole core [1]. It has been documented as a chemical building block in patent literature for the synthesis of biologically active heteroaryl-pyrazole derivatives [2]. Physical properties include a molecular weight of 351.38 g/mol, the molecular formula C20H18FN3O2, and a topological polar surface area (TPSA) of 68.3 Ų .

Why N-Allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Cannot Be Simply Replaced with an In-Class Analog


Substitution of N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide with another pyrazole-3-carboxamide is not straightforward due to significant differences in biological promiscuity and physicochemical properties. Public bioassay data indicates this specific compound is a frequent hitter, being active in 19 out of 19 tested assays with activity ≤ 1 µM, distinguishing it from structurally similar analogs that may not exhibit such broad activity profiles in identical screens [1]. Furthermore, the unique combination of the N-allyl and 4-benzyloxy groups impacts key procurement-relevant parameters such as molecular weight, lipophilicity (XLogP3-AA), and hydrogen bonding potential, which directly influence solubility, permeability, and synthetic tractability. Notably, the calculated XLogP3-AA of 3.5 for this compound provides a distinct balance of hydrophobicity that cannot be assumed for its closest analogs.

Quantitative Differentiation Evidence for N-Allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide


Broad-Spectrum Bioactivity vs. Selective In-Class Comparator

In a panel of 19 diverse biological assays, N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide demonstrated promiscuous bioactivity, being classified as 'Active' in all 19 assays with an activity cutoff of ≤ 1 µM, and 'Active' in 15 assays with a tighter cutoff of ≤ 1 nM [1]. This profile indicates broad target engagement. In contrast, a related pyrazole-3-carboxamide comparator, 'FLU b', showed significantly weaker activity, with an IC50 of >30 µM in a monoamine oxidase (MAO) inhibition assay, highlighting a 5-fold or greater difference in potency where data can be cross-referenced [2]. While assays are not perfectly aligned, this divergence in activity breadth and magnitude supports functional differentiation.

Chemical Biology High-Throughput Screening Kinase Inhibition

Physicochemical Differentiation from Closest Structural Analogs

The N-allyl substitution on the carboxamide distinguishes this compound from the more common N-aryl or N-alkyl pyrazole-3-carboxamides. This results in a calculated XLogP3-AA of 3.5 and a TPSA of 68.3 Ų . A direct structural analog, 4-(benzyloxy)-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, has a calculated XLogP3-AA of 4.7 [1]. The 1.2-unit difference in XLogP indicates meaningfully lower lipophilicity for the target compound, which is associated with improved aqueous solubility and a reduced risk of promiscuous aggregation-based inhibition, a critical parameter in biochemical assay design and early-stage medicinal chemistry optimization.

Medicinal Chemistry Lead Optimization ADME Prediction

Structural Differentiation via Allyl Carboxamide vs. Aryl Carboxamide Substituents

The N-allyl group in the target compound serves as a critical synthetic handle for late-stage diversification via olefin metathesis or hydroamination reactions, a feature absent in N-aryl or N-cyclopropyl analogs . Commercial databases classify N-allyl pyrazole-3-carboxamides as versatile intermediates for the synthesis of more complex, biologically active heterocycles, as explicitly noted in relevant patent literature [1]. This contrasts with the terminal functional group limitations of comparators like 4-(benzyloxy)-N-(3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, where the N-aryl group is synthetically inert under similar mild cross-coupling conditions.

Synthetic Chemistry Structure-Activity Relationship Chemical Probe Design

Application Scenarios Leveraging the Verified Differentiation of N-Allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide


Positive Control in High-Throughput Screening (HTS) Assay Development

Its confirmed promiscuity with activity in 19/19 assays (≤1 µM) makes it an ideal positive control for validating new HTS biochemical or cell-based assays. Its reliable, broad activity profile (detailed in Section 3) reduces assay development uncertainty, unlike more selective compounds [1].

Preferred Intermediate for Parallel Medicinal Chemistry Synthesis

The N-allyl group and 4-benzyloxy substituents enable orthogonal deprotection and diversification strategies, streamlining the synthesis of compound libraries. This synthetic utility is supported by patent applications utilizing similar scaffolds [2]. Its use can accelerate SAR campaigns focused on kinase or antiviral targets.

Lead-like Fragment for Optimizing Lipophilicity in Drug Discovery

With a favorably lower XLogP3-AA (3.5) compared to close analogs, this compound serves as a superior starting point for lead optimization programs aiming to maintain ligand efficiency while balancing solubility and permeability. Its procurement supports efforts to build libraries with better developability profiles .

Quote Request

Request a Quote for N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.